Irsenontrine, also known as E2027, is a selective and orally active inhibitor of phosphodiesterase 9 (PDE9). This compound has garnered attention for its potential therapeutic applications in neurological disorders, particularly in the treatment of conditions such as Alzheimer's disease and other neurodegenerative diseases. Irsenontrine's mechanism involves the modulation of cyclic guanosine monophosphate (cGMP) levels, which plays a crucial role in neuronal signaling and function .
Irsenontrine is classified as a phosphodiesterase inhibitor, specifically targeting PDE9. This enzyme is involved in the breakdown of cGMP, and its inhibition can lead to increased levels of this important signaling molecule within neurons. The compound is primarily sourced from synthetic methods typical for phosphodiesterase inhibitors .
The synthesis of Irsenontrine involves several key steps that are characteristic of creating phosphodiesterase inhibitors. The process typically includes:
The synthesis may employ techniques such as:
Irsenontrine has a complex molecular structure that can be represented by its chemical formula . The structural representation includes multiple functional groups that contribute to its pharmacological activity.
Key data points regarding its molecular structure include:
Irsenontrine undergoes various chemical reactions during its synthesis and when interacting with biological systems. Notable reactions include:
The reactivity profile of Irsenontrine is influenced by its functional groups, which can participate in nucleophilic substitutions or electrophilic additions under specific conditions.
Irsenontrine exerts its effects primarily through the inhibition of phosphodiesterase 9. This inhibition leads to increased levels of cGMP within neurons, which has been shown to enhance synaptic plasticity and improve cognitive functions.
Research indicates that elevated cGMP levels can lead to:
Relevant analyses include spectroscopic evaluations (NMR, IR) that confirm the structural integrity and purity of Irsenontrine.
Irsenontrine is primarily utilized in scientific research focusing on neurological diseases. Its applications include:
Irsenontrine (E2027) is a novel, highly selective PDE9 inhibitor that exhibits >1,800-fold selectivity over other phosphodiesterase isoforms [1] [2]. This specificity is critical because PDE9 has the highest affinity for cyclic guanosine monophosphate (cGMP) among PDE families and is enriched in brain regions governing cognition, including the hippocampus, cortex, and basal ganglia [8] [9]. By inhibiting cGMP hydrolysis, irsenontrine amplifies the NO/cGMP/PKG pathway, which is downregulated in Alzheimer’s disease (AD) and dementia with Lewy bodies (DLB) [2].
Synaptic plasticity enhancements under irsenontrine treatment occur via two primary mechanisms:
Table 1: Selectivity Profile of Irsenontrine
PDE Isoform | Inhibition IC₅₀ | Selectivity Ratio vs. PDE9 |
---|---|---|
PDE9 | 3.2 nM | 1x |
PDE1 | >5,800 nM | >1,800x |
PDE5 | >5,700 nM | >1,780x |
PDE10 | >6,000 nM | >1,875x |
Data derived from in vitro enzymatic assays [2].
Irsenontrine administration significantly increases cGMP concentrations in cerebrospinal fluid (CSF) and the hippocampus of naïve rats, with dose-dependent correlations observed between cGMP elevation and cognitive improvement [2] [8]. The compound reverses cGMP deficits induced by Nω-nitro-l-arginine methyl ester hydrochloride (l-NAME), a nitric oxide synthase inhibitor that models impaired NO/cGMP signaling [2].
Key downstream effects of cGMP elevation include:
Irsenontrine induces phosphorylation of the AMPA receptor subunit GluA1 at serine 845 (Ser845) via cGMP/PKG signaling [1] [2]. This post-translational modification enhances AMPA receptor membrane insertion and conductance, facilitating synaptic strength and LTP [3] [7].
In behavioral studies:
Table 2: Effects of Irsenontrine on Memory Tasks
Behavioral Test | Model | Improvement vs. Control | Proposed Mechanism |
---|---|---|---|
Novel Object Recognition | Naïve rats | +45% discrimination index | GluA1 phosphorylation ↑ |
Novel Object Recognition | l-NAME-treated rats | Rescue to baseline | cGMP/PKG pathway restoration |
Social Recognition | Tg2576 mice | +60% interaction time | Dendritic spine density ↑ |
Data compiled from rodent studies [2] [9].
Irsenontrine modulates neurotransmission beyond cGMP signaling through receptor crosstalk:
Notably, neurotransmitter crosstalk enables multitarget effects from a single mechanistic intervention (PDE9 inhibition), positioning irsenontrine as a promising candidate for disorders with imbalanced excitation-inhibition ratios, such as AD and DLB [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7